molecular formula C9H9FO2 B13528205 (R)-2-(2-Fluorophenyl)propanoic acid

(R)-2-(2-Fluorophenyl)propanoic acid

Cat. No.: B13528205
M. Wt: 168.16 g/mol
InChI Key: DFFNLAUFNKNYSX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-Fluorophenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Fluorophenyl)propanoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the propanoic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes a Friedel-Crafts acylation reaction to introduce the propanoic acid group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Fluorophenyl)propanoic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

®-2-(2-Fluorophenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(2-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • Phenylpropanoic acids with different substituents

Uniqueness

®-2-(2-Fluorophenyl)propanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2R)-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

DFFNLAUFNKNYSX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.